physicochemical properties of 1-Cycloheptylethan-1-amine hydrochloride
physicochemical properties of 1-Cycloheptylethan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Cycloheptylethan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the (CAS No. for (1S)-enantiomer: 177859-53-9).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information from suppliers with data from structurally similar cycloalkyl amine hydrochlorides. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key properties such as melting point, solubility, and pKa. Predicted spectroscopic characteristics and a plausible synthetic route are also discussed to provide a complete scientific profile for researchers and drug development professionals.
Introduction and Chemical Identity
1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt. The presence of a chiral center at the carbon adjacent to the amine group means it can exist as a racemate or as individual enantiomers. The cycloheptyl moiety, a seven-membered aliphatic ring, imparts significant lipophilicity. As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form.[3] Its structural analogues, particularly those with smaller cycloalkyl rings (cyclopropyl to cyclohexyl), have been utilized as building blocks in medicinal chemistry.[4][5] This guide will focus on the properties of the hydrochloride salt, providing a foundational understanding for its use in research and development.
dot graph "chemical_structure" { layout="neato"; node [shape=none, margin=0]; edge [style=bold];
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Caption: 2D Structure of 1-Cycloheptylethan-1-ammonium chloride.
Core Physicochemical Properties
A summary of known and predicted physicochemical data is presented below. Direct experimental data for the title compound is sparse; therefore, a comparative analysis with smaller cycloalkyl analogues is provided to establish expected trends.
Identification and Known Properties
| Property | Value | Source |
| Chemical Name | 1-Cycloheptylethan-1-amine hydrochloride | - |
| CAS Number | 177859-53-9 ((1S)-enantiomer) | [1][2] |
| Molecular Formula | C₉H₂₀ClN | [1] |
| Molecular Weight | 177.71 g/mol | [1] |
| Physical Form | Solid | |
| Purity | >95% (typical from suppliers) | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [6] |
Comparative Analysis with Analogues
Analysis of related cycloalkyl-ethan-1-amine hydrochlorides reveals trends that can inform expectations for the cycloheptyl derivative. As the size of the cycloalkyl ring increases, the lipophilicity and molecular weight increase, which can influence properties like melting point and solubility.
| Compound | Molecular Weight ( g/mol ) | Known Properties / Safety Notes |
| 1-Cyclopropylethan-1-amine hydrochloride | 121.61 | Data available from commercial suppliers.[7] |
| 1-Cyclobutylethan-1-amine hydrochloride | 135.64 | Data available for (1S)-enantiomer.[8] |
| 1-Cyclopentylethan-1-amine hydrochloride | 149.67 | Data available from commercial suppliers. |
| (S)-1-Cyclohexylethan-1-amine hydrochloride | 163.69 | Solid. Safety: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), GHS07 pictogram. |
| 1-Cycloheptylethan-1-amine hydrochloride | 177.71 | Data is limited. Properties are expected to follow the trend of increasing lipophilicity. |
Experimental Protocols for Physicochemical Characterization
Given the absence of comprehensive data, the following section provides detailed, standardized protocols for determining the key .
Determination of Melting Point
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range. For an ionic compound like an amine hydrochloride, the melting point is expected to be relatively high due to strong ionic lattice forces.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a new sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
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}
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Causality: Solubility is governed by the principle "like dissolves like." As an amine salt, the compound possesses both a polar, ionic head (ammonium chloride) and a nonpolar, lipophilic tail (cycloheptylethyl group). Its solubility will therefore be a balance between these two features. It is expected to be soluble in polar protic solvents like water and alcohols, and in acidic aqueous solutions where the amine remains protonated.[3][9] Solubility in nonpolar organic solvents is expected to be low.
Methodology: Qualitative and Semi-Quantitative Solubility Testing
-
Solvent Selection: Prepare test tubes with 1 mL of various solvents, including:
-
Deionized Water
-
Ethanol
-
Methanol
-
5% Aqueous HCl[9]
-
Dichloromethane (DCM)
-
Hexanes
-
-
Sample Addition: Add approximately 10 mg of the compound to each test tube.
-
Observation at Room Temperature: Vigorously stir or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble.
-
Effect of Heating (for sparingly soluble samples): Gently warm the tubes containing partially soluble or insoluble samples in a water bath to observe any change in solubility.
-
Classification:
-
Soluble: >10 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: <1 mg/mL
-
-
Self-Validation: The compound's solubility in 5% HCl confirms its basic amine character.[3][9] In contrast, low solubility in a nonpolar solvent like hexanes validates the dominance of its polar salt nature.
dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
}
Caption: Workflow for Solubility Determination.
Determination of pKa
Causality: The pKa is the negative log of the acid dissociation constant for the protonated amine (R-NH₃⁺). It is a quantitative measure of the amine's basicity. A higher pKa value corresponds to a stronger base (a weaker conjugate acid). For primary alkylamines, pKa values are typically in the range of 9-11.[10] Potentiometric titration is the gold standard for pKa determination as it directly measures the pH change during neutralization.[10][11][12]
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh approximately 20-50 mg of 1-Cycloheptylethan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titration Setup:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse a calibrated combination pH electrode in the solution.
-
Use a magnetic stirrer for continuous mixing.
-
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.
-
Data Acquisition: Add the titrant in small, precise increments (e.g., 0.1 mL) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the curve or its first derivative.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Trustworthiness: The clear sigmoidal shape of the titration curve provides internal validation of the measurement. The experiment should be repeated to ensure reproducibility.
dot graph "pka_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
}
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Profile
No published spectra for 1-Cycloheptylethan-1-amine hydrochloride were found. This section describes the expected spectroscopic features based on its chemical structure and general principles of spectroscopy for primary amine salts.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H and ¹³C NMR analysis.
-
¹H NMR (Predicted):
-
-NH₃⁺ Protons: A broad singlet, typically downfield. This signal will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange, which is a key diagnostic feature for exchangeable protons.[13][14]
-
-CH(NH₃⁺)- Proton: A multiplet, deshielded by the adjacent ammonium group, expected around 3.0-3.5 ppm.
-
Cycloheptyl Protons: A series of complex, overlapping multiplets in the aliphatic region, likely between 1.0-2.0 ppm.
-
-CH₃ Protons: A doublet coupled to the adjacent methine proton, expected further upfield around 1.2-1.5 ppm.
-
-
¹³C NMR (Predicted):
-
-CH(NH₃⁺)- Carbon: Expected in the range of 50-60 ppm.
-
Cycloheptyl Carbons: Multiple signals in the aliphatic region, typically between 25-45 ppm.
-
-CH₃ Carbon: A signal in the upfield region, likely around 15-20 ppm.
-
Infrared (IR) Spectroscopy
Protocol: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorption Bands:
-
N-H Stretching: A very strong and broad absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in a primary ammonium salt.[16][17] This broadness is due to extensive hydrogen bonding in the solid state.
-
N-H Bending (Asymmetric): A medium to strong band around 1600-1575 cm⁻¹.[15]
-
C-H Stretching: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
-
C-N Stretching: A weaker absorption in the 1250–1020 cm⁻¹ region.[15]
-
Mass Spectrometry (MS)
Protocol: Analysis is typically performed on the free base. The hydrochloride salt can be analyzed directly using Electrospray Ionization (ESI), where the cationic species [M]+ would be observed. For Electron Ionization (EI), the sample would be neutralized first.
-
Expected Fragmentation (of the free base, C₉H₁₉N, MW 141.26):
-
Molecular Ion (M⁺): A peak at m/z = 141. The odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[14]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the cycloheptyl radical, leading to a stable iminium ion at m/z = 44 . This is often the base peak in the spectrum.
-
Proposed Synthetic Pathway
A scalable and reliable synthesis is crucial for the practical application of this compound. While a specific synthesis for 1-Cycloheptylethan-1-amine hydrochloride is not detailed in readily available literature, a robust pathway can be proposed based on established methods for similar amines, such as reductive amination.
Proposed Route: Reductive Amination of 1-Acetylcycloheptane
-
Step 1: Imine Formation: 1-Acetylcycloheptane (the corresponding ketone) is reacted with ammonia or an ammonia source (like ammonium acetate) to form the intermediate imine. This is an equilibrium reaction, often driven forward by the removal of water.
-
Step 2: Reduction: The imine is reduced in situ to the primary amine, 1-Cycloheptylethan-1-amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).
-
Step 3: Salt Formation: The resulting free base amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (e.g., HCl in diethyl ether) is then added, causing the 1-Cycloheptylethan-1-amine hydrochloride to precipitate as a solid.[5]
-
Step 4: Isolation and Purification: The precipitated solid is isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.
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}
Caption: Proposed Synthesis via Reductive Amination.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 1-Cycloheptylethan-1-amine hydrochloride. However, based on the data for the closely related (S)-1-Cyclohexylethan-1-amine hydrochloride, the following hazards should be assumed:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Conclusion
1-Cycloheptylethan-1-amine hydrochloride is a chemical building block for which comprehensive public data is limited. This guide consolidates the available information and provides a clear, actionable framework for its full physicochemical characterization. By leveraging comparative data from structural analogues and employing the detailed experimental protocols herein, researchers and drug development professionals can confidently generate the necessary data to support their work. The proposed spectroscopic characteristics and synthetic pathway further equip scientists with the tools needed to identify, produce, and utilize this compound effectively.
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